2,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as glycereth-3, is a chemical compound with the molecular formula and a molecular weight of 224.25 g/mol. It appears as a colorless liquid with no distinct odor. The compound features a unique structure that includes three hydroxyl groups attached to a propane backbone, making it highly soluble in both water and organic solvents. This solubility is attributed to its ability to form hydrogen bonds, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .
,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as Glycereth-7, is a non-ionic surfactant derived from glycerol and ethylene oxide. Surfactants are molecules that reduce surface tension between liquids and other materials, making them valuable in various scientific research applications.
Glycereth-7 has been explored for its potential in the synthesis of various nanomaterials:
Glycereth-7 is also being investigated for its potential applications in other scientific research areas:
In biological contexts, 2,2',2''-Propane-1,2,3-triyltrioxytriethanol serves as a cryoprotectant, which is crucial for preserving biological samples at low temperatures. Its structure allows it to interact effectively with water molecules, preventing ice crystal formation that could damage cells and tissues during freezing processes. Additionally, its non-toxic nature makes it suitable for use in pharmaceuticals and cosmetic formulations, enhancing the solubility of active ingredients .
The synthesis of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol typically involves the reaction of 1,2,3-propanetriol (glycerol) with ethylene oxide under controlled conditions. Key aspects of the synthesis include:
The applications of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol are diverse:
Research indicates that 2,2',2''-Propane-1,2,3-triyltrioxytriethanol interacts favorably with various biological systems due to its non-toxic profile. Studies have shown its efficacy in enhancing the stability of active pharmaceutical ingredients when included in formulations. Moreover, its ability to form hydrogen bonds contributes to its effectiveness as a cryoprotectant during the preservation of biological samples .
Several compounds share structural similarities with 2,2',2''-Propane-1,2,3-triyltrioxytriethanol:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Glycerol | C₃H₈O₃ | Three hydroxyl groups; lacks ethylene glycol units |
Triethylene Glycol | C₆H₁₄O₄ | Linear structure with three ethylene glycol units |
Trimethylol Propane | C₆H₁₄O₃ | Contains three hydroxyl groups; used extensively in polymers |
The uniqueness of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol lies in its combination of a central propane backbone with three ethylene glycol units. This specific arrangement imparts enhanced solubility and the capacity for multiple hydrogen bonding interactions that are not present in other similar compounds. Its multifunctional properties make it particularly valuable in both industrial and biological applications .
The classical synthesis of 2,2',2''-propane-1,2,3-triyltrioxytriethanol involves the ethoxylation of glycerol with ethylene oxide under alkaline conditions. This method typically employs catalysts such as sodium hydroxide or potassium hydroxide, which facilitate the nucleophilic attack of glycerol’s hydroxyl groups on ethylene oxide. The reaction proceeds via a step-growth polymerization mechanism, where ethylene oxide monomers add to the glycerol backbone, forming polyether chains [1] [6].
A representative procedure involves heating glycerol with a stoichiometric excess of ethylene oxide at 120–150°C under nitrogen atmosphere. The base catalyst (1–5 wt%) initiates the ring-opening of ethylene oxide, generating an alkoxide intermediate that propagates the ethoxylation process [6]. Challenges in classical routes include poor control over ethoxylation degree and side reactions such as polyglycol formation, which necessitate post-synthesis purification. For instance, vacuum distillation or solvent extraction is often required to isolate the target compound from unreacted glycerol and oligomeric byproducts [1].
Recent advancements in base-catalyzed ethoxylation focus on improving selectivity and reducing energy input. Calcium-based catalysts, such as calcium hydroxide reacted with carboxylic acids (e.g., stearic acid), have emerged as superior alternatives to traditional alkali hydroxides [6]. These catalysts operate via a heterogeneous mechanism, where the calcium-carboxylate complex activates ethylene oxide while minimizing side reactions.
In a patented method, triglycerides are ethoxylated using a calcium catalyst (0.3–2 wt%) at 80–200°C and 1.5–10 bar pressure [6]. The catalyst’s Lewis acidity enhances ethylene oxide adsorption, enabling faster reaction kinetics and narrower ethoxylate distributions. For example, a molar ratio of 1:2 calcium hydroxide to carboxylic acid yields a catalyst that reduces hydroxyl value by 30% compared to conventional bases, indicating higher ethoxylation efficiency [6].
While Multi-Metal Cyanide (MMC) catalysts are widely used in polyol synthesis, their application to 2,2',2''-propane-1,2,3-triyltrioxytriethanol remains underexplored in the literature. MMC systems, such as zinc hexacyanocobaltate, are known for their high activity in propylene oxide polymerization but have not been explicitly studied for glycerol ethoxylation in the provided sources. Future research directions could explore MMC’s potential to enhance regioselectivity and reduce catalyst loading in this context.
Green synthesis strategies emphasize the use of renewable feedstocks and solvent-free conditions. Crude glycerol from biodiesel production, purified via vacuum distillation or membrane filtration, serves as a cost-effective starting material [4]. Integrating this byproduct into ethoxylation processes reduces reliance on fossil-derived glycerol and aligns with circular economy goals.
A notable green method utilizes a calcium catalyst derived from bio-based carboxylic acids (e.g., ricinoleic acid) in propan-2-ol/water mixtures [6]. This approach eliminates toxic solvents and achieves 95% atom economy by recycling unreacted ethylene oxide. Additionally, microwave-assisted ethoxylation has been proposed to reduce reaction times by 50%, though experimental data specific to this compound are pending [3].
Industrial-scale production of 2,2',2''-propane-1,2,3-triyltrioxytriethanol requires optimized reactor design and process control. Key parameters include:
Parameter | Optimal Range | Impact on Yield | Source |
---|---|---|---|
Temperature | 120–180°C | Higher temperatures accelerate ethoxylation but risk thermal degradation | [1] [6] |
Pressure | 3–5 bar | Elevated pressure improves ethylene oxide solubility | [6] |
Catalyst Loading | 0.3–2 wt% | Excessive catalyst increases side reactions | [6] |
Mixing Speed | 500–1000 rpm | Ensures homogeneous catalyst distribution | [1] |
Continuous flow reactors equipped with static mixers have demonstrated superior heat transfer and ethoxylation uniformity compared to batch systems [6]. Post-reaction steps, such as vacuum stripping to remove residual ethylene oxide and centrifugal separation of catalysts, are critical for meeting industrial purity standards [1].
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